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Compound of Interest

Compound Name: (2-Chloro-5-nitrophenyl)hydrazine

CAS No.: 96701-59-6

Cat. No.: B420226

Get Quote

Executive Summary
(2-Chloro-5-nitrophenyl)hydrazine (CAS: 96701-59-6) is a critical intermediate in the

synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles, which serve

as scaffolds in kinase inhibitors and epigenetic modulators.[1] Its structural integrity—defined

by the meta-nitro and ortho-chloro substitution pattern relative to the hydrazine moiety—

dictates its reactivity profile and physical state. This guide provides a definitive characterization

of its physical properties, validated synthetic pathways, and handling protocols required for

high-purity applications in drug discovery.

Physicochemical Characterization
The physical state and melting point of (2-Chloro-5-nitrophenyl)hydrazine are sensitive

indicators of purity. Impurities such as unreacted diazonium intermediates or oxidation products

(azo compounds) can significantly depress the melting point.
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Property Value / Description Notes

CAS Number 96701-59-6
Specific to the 2-Cl, 5-NO₂

isomer.

Melting Point 160 °C Recrystallized from ethanol [1].

Physical State Crystalline Solid

Appearance
Yellow to Orange

needles/powder

Color intensity correlates with

nitro-conjugation.

Molecular Weight 187.58 g/mol

Solubility DMSO, DMF, hot Ethanol
Low solubility in water; soluble

in dilute acids.

pKa (Predicted) ~2.5 - 3.0 (Hydrazine NH)
Weakly basic due to electron-

withdrawing NO₂/Cl.

Melting Point Analysis
The experimental melting point of 160 °C is a reliable purity standard.

Thermodynamic Behavior: The compound exhibits a sharp endotherm upon melting.

Broadening of the melting range (>2 °C) typically indicates the presence of the regioisomer

(4-chloro-2-nitrophenyl)hydrazine or residual solvent.

Recrystallization: Ethanol is the solvent of choice. The compound dissolves in hot ethanol

and crystallizes upon cooling, effectively removing oily oligomeric impurities.

Synthetic Methodology & Causality
Synthesizing (2-Chloro-5-nitrophenyl)hydrazine requires navigating regioselectivity

challenges. A direct nucleophilic aromatic substitution (SNAr) on 2,5-dichloronitrobenzene

yields the wrong isomer ((4-chloro-2-nitrophenyl)hydrazine) because the nitro group activates

the ortho-chlorine (position 2) rather than the meta-chlorine (position 5).

Therefore, the authoritative route is the Diazotization-Reduction of 2-chloro-5-nitroaniline. This

method locks the substitution pattern before the hydrazine group is introduced.
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Validated Synthesis Protocol
Reaction Scale: 10 mmol basis

Diazotization (The Activation Step):

Reagents: 2-Chloro-5-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (conc.), H₂O.

Procedure: Dissolve aniline in HCl/H₂O. Cool to 0–5 °C. Add NaNO₂ dropwise.

Critical Control: Temperature must remain <5 °C to prevent diazonium decomposition to

the phenol.

Endpoint: Clear solution (diazonium salt formed).

Reduction (The Functionalization Step):

Reagents: SnCl₂·2H₂O (2.5 eq) in HCl OR Na₂SO₃ followed by hydrolysis.

Procedure: Add the cold diazonium solution to a stirred solution of Stannous Chloride in

HCl at <10 °C.

Mechanism: The diazonium species (

) is reduced to the hydrazine (

).

Isolation: The hydrazine hydrochloride salt precipitates. Filter and treat with base

(NaOH/Na₂CO₃) to liberate the free base.

Process Visualization
The following diagram illustrates the logical flow and critical decision nodes in the synthesis.
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(MP: 160°C)

Purification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b420226/docs?utm_src=pdf-body-img#2-chloro-5-nitrophenyl-hydrazine-physicochemical-profiling-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b420226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Figure 1. Regioselective synthesis pathway via diazotization-reduction, avoiding SNAr

isomer mixtures.

Analytical Validation
To ensure the compound is suitable for drug development workflows, the following analytical

signatures must be confirmed:

1H NMR (DMSO-d6):

9.0–10.0 ppm (Broad s, 1H, -NH-): Chemical shift is deshielded by the electron-
withdrawing nitro group.

4.0–5.0 ppm (Broad s, 2H, -NH₂): Exchangeable with D₂O.

Aromatic Region: Three distinct protons. The proton between Cl and NO₂ (H6) will appear

as a doublet or doublet of doublets, distinct from the proton ortho to the hydrazine.

Mass Spectrometry (ESI+):

[M+H]+ = 188.0.

Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery[2][3]
(2-Chloro-5-nitrophenyl)hydrazine is a "privileged structure" precursor. Its utility stems from

the Fischer Indole-type cyclizations and pyrazole formation.

Indazole Synthesis: Reaction with aldehydes or ketones followed by cyclization allows for the

formation of 5-nitroindazoles. The chlorine atom at position 2 (relative to hydrazine) can be

displaced in subsequent steps or used to direct further functionalization.

Epigenetic Modulators: As cited in patent literature, this hydrazine is a starting material for

EHMT2 (G9a) histone methyltransferase inhibitors, where the nitro-aryl core mimics the

adenosine moiety of the cofactor SAM [2].
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Hazard Classification:

Acute Toxicity: Hydrazines are potent toxins. Handle in a fume hood.

Skin Sensitization: High risk of contact dermatitis. Double-glove (Nitrile) is mandatory.

Stability: The compound is stable at room temperature but should be stored away from light

and strong oxidizing agents.

Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite

(bleach) solution carefully (exothermic) before disposal as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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